molecular formula C16H6F5NO B1392122 4-(Pentafluorobenzoyl)isoquinoline CAS No. 1187167-26-5

4-(Pentafluorobenzoyl)isoquinoline

Cat. No. B1392122
CAS RN: 1187167-26-5
M. Wt: 323.22 g/mol
InChI Key: XRWMWRAGWCCQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pentafluorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H6F5NO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Synthesis of Natural Alkaloids

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives, including “4-(Pentafluorobenzoyl)isoquinoline”, has attracted considerable attention of chemists and pharmacologists .

Pharmaceutical Applications

Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .

3. Development of New Strategies in Organic and Medicinal Chemistry The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . “4-(Pentafluorobenzoyl)isoquinoline” could be a part of this research.

Catalysts in Chemical Reactions

Isoquinoline and its derivatives can act as catalysts in various chemical reactions, contributing to the development of more efficient and environmentally friendly chemical processes .

5. Fluorinated Isoquinolines in Pharmaceuticals and Materials Fluorinated isoquinolines, like “4-(Pentafluorobenzoyl)isoquinoline”, attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .

6. Development of Organic Light-Emitting Diodes (OLEDs) Fluorinated isoquinoline derivatives have been used in the development of organic light-emitting diodes (OLEDs) . The unique light-emitting properties of these compounds make them suitable for this application.

properties

IUPAC Name

isoquinolin-4-yl-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5NO/c17-11-10(12(18)14(20)15(21)13(11)19)16(23)9-6-22-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMWRAGWCCQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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